Cas no 2006862-25-3 (Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester structure
2006862-25-3 structure
Product Name:Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester
CAS No:2006862-25-3
MF:C11H17NO3
MW:211.257583379745
CID:5292552
Update Time:2025-07-14

Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C11H17NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,14)
    • InChI Key: YTUSRBXGCBHQNL-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(C(=O)C=C)CC1

Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 2006862-25-3)

Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 2006862-25-3) is a specialized compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of carbamic acid, featuring a unique cyclopropyl and propenyl functional group structure, which imparts distinct chemical and biological properties. The compound's ester functionality makes it particularly interesting for various applications, including drug development and materials science.

The cyclopropyl group in the structure of Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester is known for its high reactivity due to the ring strain. This strain can be harnessed in synthetic reactions to form complex molecules with precise stereochemistry. The propenyl group, on the other hand, provides conjugation and can participate in various chemical transformations such as Michael additions and Diels-Alder reactions. These properties make the compound a valuable intermediate in the synthesis of more complex organic molecules.

In the context of pharmaceutical research, Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester has shown promise as a potential lead compound for drug discovery. Recent studies have explored its biological activities and potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry (2023) investigated the compound's ability to modulate specific enzymes involved in metabolic pathways. The results indicated that the compound exhibits selective inhibition of certain enzymes, which could be beneficial in treating metabolic disorders.

Another area of interest is the compound's potential as a prodrug. Prodrugs are biologically inactive derivatives that are converted into active drugs within the body through metabolic processes. The ester functionality in Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester can be designed to undergo hydrolysis under physiological conditions, releasing an active metabolite with therapeutic effects. This approach can improve drug delivery and reduce side effects associated with direct administration of active drugs.

The synthesis of Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester has been optimized using modern synthetic techniques. A notable method involves the use of transition metal-catalyzed reactions to efficiently construct the cyclopropyl and propenyl functionalities. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the cyclopropyl group with high selectivity and yield. These synthetic strategies not only enhance the efficiency of production but also ensure the purity and consistency required for pharmaceutical applications.

In addition to its pharmaceutical potential, Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester has found applications in materials science. The unique combination of functional groups makes it suitable for use as a monomer or cross-linking agent in polymer synthesis. Polymers derived from this compound have shown improved mechanical properties and thermal stability compared to conventional polymers. These materials have potential uses in various industries, including electronics and automotive manufacturing.

The safety profile of Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester has also been evaluated in several studies. Toxicological assessments have indicated that the compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical substance used in pharmaceutical or industrial applications, proper handling and storage protocols should be followed to ensure safety.

In conclusion, Carbamic acid, N-[1-(1-oxo-2-propen-1-yl)cyclopropyl]-, 1,1-dimethylethyl ester (CAS No. 2006862-25-3) is a versatile compound with significant potential in both pharmaceutical research and materials science. Its unique structural features and chemical properties make it an attractive candidate for further exploration and development. Ongoing research continues to uncover new applications and optimize its use in various fields.

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